2-(2-cyanophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanophenoxy)-N-phenylacetamide is a chemical compound with potential applications in various scientific fields. This compound features a cyanophenyl group attached to an acetamide moiety, which is further linked to a phenyl group. Its unique structure makes it a subject of interest for researchers exploring its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenoxy)-N-phenylacetamide typically involves the reaction of 2-cyanophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, amides, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Amides, ureas, and other substituted derivatives.
Scientific Research Applications
2-(2-Cyanophenoxy)-N-phenylacetamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Cyanophenoxy)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Cyanophenoxy)-N-phenylacetamide can be compared to other similar compounds, such as:
2-Cyanophenol: A related compound with a similar structure but lacking the acetamide group.
N-Phenylacetamide: A simpler compound without the cyano group.
2-Cyanophenoxybenzene: A compound with a similar cyano group but a different aromatic ring structure.
Uniqueness: The presence of both the cyano and acetamide groups in this compound gives it unique chemical properties and reactivity compared to its similar compounds
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-12-6-4-5-9-14(12)19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLGPBSONMESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.